1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea
Description
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic organic compound It is characterized by a pyrrolidine ring, a phenyl group, and a urea moiety
Properties
IUPAC Name |
1-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]-3-(3,4,5-trimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5/c1-27-17-10-15(11-18(28-2)20(17)29-3)23-21(26)22-12-14-9-19(25)24(13-14)16-7-5-4-6-8-16/h4-8,10-11,14H,9,12-13H2,1-3H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWYNBGKTPTBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3,4,5-Trimethoxyphenylacetic Acid
Procedure :
- Reduction to alcohol :
- Conversion to amine :
- The alcohol is treated with thionyl chloride (SOCl₂) to form the corresponding chloride.
- Reaction with sodium azide (NaN₃) in DMF at 60°C for 6 hours forms the azide.
- Staudinger reaction : Triphenylphosphine (PPh₃) in THF reduces the azide to 3,4,5-trimethoxyphenethylamine (52% yield over three steps).
Synthesis of (5-Oxo-1-phenylpyrrolidin-3-yl)methylamine
Pyrrolidinone Ring Formation
Mannich reaction pathway :
Introduction of Methylamine Side Chain
- Alkylation :
- 1-Phenylpyrrolidin-5-one (3.0 g, 18.7 mmol) is treated with formaldehyde (37% aq., 5 mL) and ammonium acetate (2.9 g, 37.4 mmol) in acetic acid at 100°C for 8 hours.
- Reductive amination : Sodium cyanoborohydride (NaBH₃CN, 2.35 g, 37.4 mmol) reduces the imine intermediate, yielding (5-oxo-1-phenylpyrrolidin-3-yl)methylamine (71% yield).
Urea Bond Formation
Isocyanate-Mediated Coupling
Procedure :
- Isocyanate generation :
- Coupling reaction :
Optimization data :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 25°C |
| Reaction Time | 12 hours |
| Yield | 65% |
Alternative Synthetic Routes
Carbodiimide-Mediated Coupling
Procedure :
- Activation : 3,4,5-Trimethoxyphenethylamine (2.0 g, 8.9 mmol) and 1,1'-carbonyldiimidazole (CDI, 1.59 g, 9.8 mmol) react in THF at 0°C for 30 minutes.
- Coupling : (5-Oxo-1-phenylpyrrolidin-3-yl)methylamine (2.1 g, 8.9 mmol) is added, and the mixture stirs at 50°C for 6 hours (58% yield).
Characterization and Validation
Spectroscopic Data
Purity Analysis
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
- Melting Point : 158–160°C (recrystallized from ethyl acetate/hexanes).
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Types of Reactions
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkyl halides, acyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in drug discovery.
Medicine: Possible therapeutic applications, depending on its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(3,4,5-trimethoxyphenyl)urea: Lacks the pyrrolidine ring.
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)urea: Lacks the trimethoxyphenyl group.
3-(3,4,5-Trimethoxyphenyl)-1-phenylurea: Different substitution pattern.
Uniqueness
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is unique due to the presence of both the pyrrolidine ring and the trimethoxyphenyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-((5-Oxo-1-phenylpyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the class of urea derivatives and is characterized by its unique structural features, which may contribute to its pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a pyrrolidinone ring and a trimethoxyphenyl group, which are critical for its biological activity.
The biological activity of this compound is thought to stem from its interaction with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit certain enzymes that play a role in metabolic pathways.
- Receptor Binding : It may bind to receptors involved in signaling pathways, thereby modulating their activity.
These mechanisms can lead to various downstream effects on cellular functions.
Biological Activity Overview
Research has indicated several areas where this compound exhibits biological activity:
Anticancer Activity
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10 | Induction of apoptosis through ROS generation |
| MCF7 (Breast Cancer) | 15 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12 | Cell cycle arrest |
The compound's ability to induce reactive oxygen species (ROS) has been linked to its anticancer properties, leading to increased apoptosis in cancer cells .
Anti-inflammatory Effects
In vitro studies suggest that the compound may also possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the pharmacological potential of this compound:
- Study on Lung Cancer Cells : A study investigated the effects of the compound on A549 lung cancer cells, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to ROS-mediated apoptosis .
- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to control groups. This supports its potential use in therapeutic applications for inflammatory conditions.
Comparative Analysis
When compared with similar compounds, this compound shows unique properties due to its structural features:
| Compound Name | Unique Features |
|---|---|
| 1-(Phenyl)pyrrolidinone | Lacks trimethoxy group |
| 3-(Trifluoromethyl)phenyl urea | Lacks pyrrolidinone ring |
| 1-(Benzoyl)pyrrolidine | Less potent against cancer cell lines |
These comparisons illustrate how the unique combination of functional groups in our target compound contributes to its enhanced biological activity.
Q & A
Q. Q. How to resolve spectral overlap in -NMR for closely spaced aromatic protons?
- Methodological Answer :
- 2D NMR Techniques : Use COSY to identify coupling partners and NOESY to confirm spatial proximity of protons on the trimethoxyphenyl group .
- Variable Temperature NMR : Acquire spectra at 25°C and 60°C to reduce signal broadening caused by slow rotation of the urea moiety .
- Isotopic Labeling : Synthesize -labeled analogs to simplify -NMR assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
